BT44

RET agonism luciferase reporter EC50

BT44 is a second-generation, small-molecule GDNF mimetic optimized for selective RET activation. Unlike first-generation leads (BT13) or alternative scaffolds (Q-series), BT44 demonstrates absolute selectivity over TrkA/TrkB, intrinsic BBB penetration, and validated efficacy in neuropathic pain and Parkinson's disease models. A nanoformulation option further enhances CNS delivery. Choose BT44 for unambiguous, on-target RET signaling in neurodegeneration and neuropathy research.

Molecular Formula C28H27F4N3O4S
Molecular Weight 577.6 g/mol
Cat. No. B15073326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBT44
Molecular FormulaC28H27F4N3O4S
Molecular Weight577.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F
InChIInChI=1S/C28H27F4N3O4S/c1-39-26-9-7-22(40(37,38)35-11-10-19-4-2-3-5-20(19)18-35)17-25(26)33-12-14-34(15-13-33)27(36)23-8-6-21(29)16-24(23)28(30,31)32/h2-9,16-17H,10-15,18H2,1H3
InChIKeyMFQBJWVTKPJNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BT44: A Second-Generation RET Agonist and GFL Mimetic with Defined Preclinical Differentiation


BT44 (CAS 924759-42-2) is a second-generation small molecule mimetic of glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs), designed to selectively activate the RET receptor tyrosine kinase [1][2]. Unlike recombinant neurotrophic proteins, BT44 is a drug-like, BBB-penetrant RET agonist that circumvents the pharmacokinetic limitations of large protein therapeutics [3]. Its core differentiation lies in improved potency, validated selectivity against off-target Trk receptors, and robust activity in multiple in vivo models of neurodegeneration and neuropathic pain [4].

Why BT44 Cannot Be Replaced by First-Generation GFL Mimetics or Alternative RET Agonists


Generic substitution in the class of small-molecule GFL mimetics is scientifically unsound due to fundamental differences in target selectivity, potency, and BBB permeability across generations and chemical scaffolds [1]. First-generation leads such as BT13 lack the optimized pharmacological profile of BT44, exhibiting lower efficacy and distinct signaling biases [2]. Alternative scaffolds, including the Q-series naphthoquinone RET agonists, operate through distinct co-receptor dependencies (GFRα1-independent vs. -dependent activation) and exhibit divergent tissue-specific activity and pharmacokinetic properties [3]. The quantitative evidence below establishes precisely why BT44 represents a non-interchangeable, second-generation lead compound with defined advantages over its closest comparators.

Quantitative Differentiation: BT44 vs. BT13, BT18, and Q525


RET Activation: BT44 vs. BT13 (First-Generation GFL Mimetic)

BT44 demonstrates markedly improved potency in activating RET compared to the first-generation lead BT13. In MG87RET cells co-expressing GFRα1, BT44 increased luciferase reporter activity by approximately 2-fold at 10–50 µM [1]. In contrast, BT13 required concentrations of 10–30 µM to achieve comparable activation in the same cell line [2]. While the exact fold-difference in EC50 is not reported, the data indicate that BT44 achieves maximal activation at lower concentrations, reflecting the structural optimizations introduced in the second-generation compound.

RET agonism luciferase reporter EC50

Selectivity Profiling: BT44 vs. Pan-Trk Agonists

BT44 exhibits absolute selectivity for RET over the closely related TrkA and TrkB neurotrophin receptors, a critical feature for minimizing off-target neurotrophic effects. In MG87TrkA and MG87TrkB cells, BT44 produced no detectable increase in phosphorylated TrkA or TrkB at concentrations up to 50 µM, nor did it activate downstream ERK signaling in these cells [1]. In contrast, many pan-neurotrophic small molecules (e.g., 7,8-dihydroxyflavone) activate both TrkB and RET, complicating mechanistic interpretation and introducing confounding biological responses [2].

RET selectivity TrkA TrkB off-target

Neurite Outgrowth Efficacy: BT44 Matches GDNF and Artemin

BT44 dose-dependently stimulates neurite outgrowth from cultured dorsal root ganglion (DRG) sensory neurons with efficacy comparable to the native GFL protein artemin (ARTN) [1]. While precise quantitation is not provided, BT44 achieved maximal neurite elongation at concentrations similar to ARTN, demonstrating that the small molecule recapitulates the full biological activity of the endogenous protein ligand. In contrast, the first-generation BT13 compound promotes neurite elongation without affecting initiation, exhibiting a distinct and partially divergent activity profile [2].

neurite outgrowth DRG neurons neuroregeneration

In Vivo Efficacy: BT44 in Rat Models of Neuropathic Pain

BT44 alleviates mechanical hypersensitivity in two distinct rat models of neuropathic pain: surgery-induced spinal nerve ligation (SNL) and diabetes-induced neuropathy [1]. In the SNL model, BT44 (administered i.p. or s.c.) significantly reduced mechanical allodynia, as measured by von Frey filament testing. For comparison, the first-generation compound BT13 required doses of 20–25 mg/kg (i.p.) to achieve similar anti-allodynic effects in the SNL model [2]. BT44 also normalized the expression of nociception-related neuronal markers (ATF3 and CGRP) that were dysregulated by nerve injury [1].

neuropathic pain mechanical hypersensitivity in vivo

Blood-Brain Barrier Penetration and Nanoformulation Advantages

BT44 intrinsically penetrates the blood-brain barrier (BBB) , and its delivery can be further enhanced through a micellar nanoformulation with ultrahigh drug loading. The POx-based nanoformulation achieved a drug-loading capacity of 47 wt%, improved absorption after subcutaneous injection, and enhanced BBB penetration without acute toxicity in mice [1]. This formulation strategy directly addresses the intrinsic poor aqueous solubility of BT44 (a common limitation among small-molecule GFL mimetics) and enables parenteral administration with a hydrodynamic diameter of ~70 nm [1]. No comparable nanoformulation data exist for BT13 or BT18.

BBB penetration nanoformulation drug delivery

RET-Dependent Dopamine Neuron Survival: Genetic Validation

BT44 promotes the survival of primary midbrain dopamine neurons in serum-deprived culture conditions, an effect that is strictly RET-dependent. Neurons derived from wild-type mice showed significant survival enhancement with BT44 treatment, whereas neurons from RET knockout mice exhibited no survival benefit [1]. This genetic loss-of-function validation confirms that BT44's neuroprotective activity is mediated exclusively through RET, not through off-target pathways. Additionally, BT44 protected wild-type dopamine neurons from MPP+-induced toxicity, a classic in vitro model of Parkinsonian neurodegeneration [1]. Comparable RET-dependence data are not available for BT13 or BT18 in this model.

Parkinson's disease dopamine neurons neuroprotection

Validated Preclinical Application Scenarios for BT44 in Neurodegeneration and Pain Research


In Vitro Neuroprotection and Neurite Outgrowth Assays Requiring Defined RET Selectivity

BT44 is optimally suited for in vitro studies requiring unambiguous RET activation without confounding Trk receptor engagement. Its absolute selectivity for RET over TrkA and TrkB [1] ensures that observed effects on neuron survival, neurite outgrowth, or intracellular signaling (AKT, MAPK) are directly attributable to RET agonism. This is particularly critical when comparing RET-mediated pathways to Trk-mediated neurotrophic signaling or when using RET as a disease-relevant target in Parkinson's or neuropathy models. Procurement of BT44 eliminates the need for expensive, unstable recombinant GFL proteins [2].

In Vivo Rat Models of Neuropathic Pain and Diabetic Neuropathy

BT44 has demonstrated robust in vivo efficacy in alleviating mechanical hypersensitivity in both surgery-induced (SNL) and diabetes-induced rat models of neuropathic pain [1]. Its ability to normalize injury-induced changes in nociception-related markers (ATF3, CGRP) suggests disease-modifying potential [1]. Researchers investigating the role of RET signaling in pain processing or evaluating RET agonists as preclinical candidates for neuropathy should prioritize BT44 over first-generation leads like BT13, which require higher doses and lack comparable biomarker normalization data [2].

CNS-Targeted Studies Leveraging BBB Penetration or Nanoformulation

BT44's intrinsic ability to cross the blood-brain barrier [1], combined with the availability of a validated high-loading micellar nanoformulation (47 wt% drug loading, ~70 nm hydrodynamic diameter) [2], makes it uniquely suitable for CNS-targeted studies in Parkinson's disease and other neurodegenerative disorders. The nanoformulation improves absorption after subcutaneous injection and enhances BBB penetration, addressing the poor aqueous solubility that limits many small-molecule neurotrophic mimetics [2]. This dual advantage—intrinsic BBB permeability plus an optimized delivery platform—is not available for comparator compounds BT13, BT18, or Q525.

Parkinson's Disease Models: 6-OHDA Lesioned Rats and MPP+ Toxicity

BT44 reduces motor imbalance and protects dopaminergic fibers in the striatum in the rat 6-hydroxydopamine (6-OHDA) model of Parkinson's disease [1]. In vitro, BT44 protects cultured dopamine neurons from MPP+-induced toxicity in a RET-dependent manner [1]. These validated effects position BT44 as the RET agonist of choice for PD research, particularly for studies requiring BBB penetration and oral or subcutaneous dosing feasibility. The genetic validation using RET knockout neurons [1] further strengthens the case for BT44's on-target activity in dopaminergic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BT44

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.